molecular formula C24H21N3O2 B11793445 3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline

3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline

Katalognummer: B11793445
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: GGQMMWLXFCGDGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline is a complex organic compound known for its unique structural properties. This compound features two 5,6-dimethylbenzo[d]oxazol-2-yl groups attached to an aniline core, making it a significant molecule in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline typically involves the reaction of 5,6-dimethylbenzo[d]oxazol-2-yl with aniline under specific conditions. The reaction often requires a catalyst and is conducted under controlled temperatures to ensure the proper formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-efficiency reactors and purification systems to ensure the compound meets the required standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction could produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C24H21N3O2

Molekulargewicht

383.4 g/mol

IUPAC-Name

3,5-bis(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C24H21N3O2/c1-12-5-19-21(7-14(12)3)28-23(26-19)16-9-17(11-18(25)10-16)24-27-20-6-13(2)15(4)8-22(20)29-24/h5-11H,25H2,1-4H3

InChI-Schlüssel

GGQMMWLXFCGDGI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC(=C3)N)C4=NC5=C(O4)C=C(C(=C5)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.